molecular formula C13H18N4 B13194246 N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine

Cat. No.: B13194246
M. Wt: 230.31 g/mol
InChI Key: WITHMIDNVXYSDR-UHFFFAOYSA-N
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Description

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is a heterocyclic compound that features a triazolopyridine ring fused with a cyclohexanamine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism, resulting in the formation of the triazolopyridine ring . The reaction conditions often include the use of condensation agents such as formic acid, orthoesters, Lawesson’s reagent, and hypervalent iodine reagents .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-mediated, catalyst-free synthesis techniques. For instance, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these kinases, disrupting their signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is unique due to its specific structural features and the presence of both a triazolopyridine ring and a cyclohexanamine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine

InChI

InChI=1S/C13H18N4/c1-2-6-11(7-3-1)14-10-13-16-15-12-8-4-5-9-17(12)13/h4-5,8-9,11,14H,1-3,6-7,10H2

InChI Key

WITHMIDNVXYSDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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